molecular formula C9H6N2 B1297444 2-Methylisophthalonitrile CAS No. 2317-22-8

2-Methylisophthalonitrile

Cat. No.: B1297444
CAS No.: 2317-22-8
M. Wt: 142.16 g/mol
InChI Key: SVQCNROYIFLAMR-UHFFFAOYSA-N
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Description

2-Methylisophthalonitrile is an organic compound with the molecular formula C₉H₆N₂. It is a derivative of isophthalonitrile, characterized by the presence of a methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals and materials, including pharmaceuticals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylisophthalonitrile can be synthesized through several methods One common approach involves the ammoxidation of 2-methylbenzene (o-xylene) in the presence of a catalyst

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: 2-Methylisophthalic acid.

    Reduction: 2-Methylbenzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylisophthalonitrile and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the nitrile groups can undergo hydrolysis to form carboxylic acids, which may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

    Isophthalonitrile: Lacks the methyl group, resulting in different reactivity and properties.

    Phthalonitrile: Another isomer with distinct chemical behavior.

    Terephthalonitrile: Differently substituted isomer with unique applications.

Uniqueness: 2-Methylisophthalonitrile’s unique structure, with a methyl group on the benzene ring, imparts specific chemical properties that make it valuable in various synthetic applications. Its derivatives often exhibit enhanced stability and reactivity compared to other isomers .

Properties

IUPAC Name

2-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQCNROYIFLAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343232
Record name 2-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2317-22-8
Record name 2-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dicyanotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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